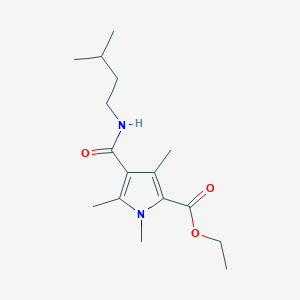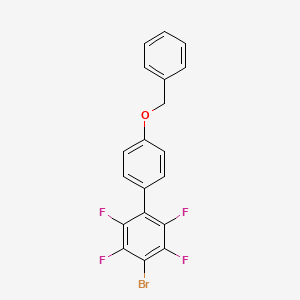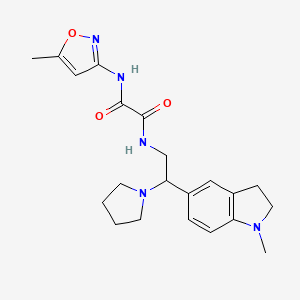
2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Researchers have developed innovative methods for synthesizing indole and pyrrolidine derivatives, showcasing the chemical versatility and potential of compounds similar to 2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone. For instance, a Pt(II)-catalyzed cycloisomerization or tandem cyclization/1,2-migration of pyridine propargylic alcohols has been employed to efficiently synthesize indolizine, pyrrolone, and indolizinone heterocycles, highlighting a method that could be applicable or inspire approaches for synthesizing complex molecules like 2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone (Smith et al., 2007).
Biological Activities and Applications
The scientific interest in compounds structurally related to 2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone extends into their biological activities, particularly as potential therapeutic agents. Studies have identified molecules with similar structural features exhibiting binding affinities to biological targets. For example, derivatives of 2-pyridin-2-yl-1H-indole have shown significant estrogen receptor binding affinity and photophysical properties, suggesting potential applications in bioactive molecule development (Kasiotis & Haroutounian, 2006).
Drug Design and Disease Treatment
The search for inhibitors of vital proteins in disease processes has led to the identification of small molecules with promising inhibitory activities. A study on the SARS-CoV-2 main viral protease (3CLpro) utilized ensemble docking and Linear Interaction Energy (LIE) calculations to identify potential inhibitors, highlighting the role of complex molecular designs in developing treatments for emerging diseases (Jukič et al., 2020).
Advanced Materials and Sensing Technologies
Research on heterocyclic compounds, including those related to 2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone, has also ventured into materials science. The synthesis of new heterocyclic structures has implications for developing advanced materials with potential applications in sensing, imaging, and environmental monitoring. The creation of long-wavelength fluorescent emitters sensitive to solvent polarity and pH demonstrates the intersection of synthetic chemistry and materials science (Kasiotis & Haroutounian, 2006).
Eigenschaften
IUPAC Name |
2-indol-1-yl-1-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(13-21-9-5-14-3-1-2-4-16(14)21)22-10-6-15(12-22)24-17-11-19-7-8-20-17/h1-5,7-9,11,15H,6,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGYNQWASOWPMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-1-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N2,N6-bis(naphtho[2,1-d]thiazol-2-yl)pyridine-2,6-dicarboxamide](/img/structure/B2971743.png)







![2-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2971754.png)


